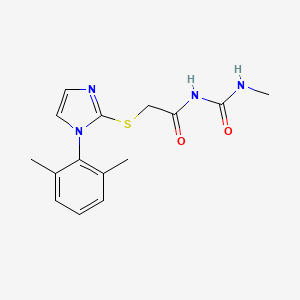

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-

Description

Evolution of Imidazole-Thiourea Hybrid Compound Research

The convergence of imidazole and thiourea chemistries traces its origins to the late 20th century, when researchers began exploring hybrid systems to amplify the pharmacological benefits of both scaffolds. Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, has long been prized for its ability to participate in hydrogen bonding and π-π stacking interactions, making it a staple in antifungal and antibacterial agents. Thiourea derivatives, by contrast, gained prominence for their capacity to stabilize transition states in catalytic cycles and enhance binding affinity through bidentate hydrogen bonding.

Early work by Kumara et al. demonstrated that imidazole-thiourea hybrids exhibit synergistic antimicrobial and antioxidant activities, attributed to the complementary electronic effects of the imidazole ring and the hydrogen-bond-donating thiourea group. For instance, substituting the imidazole nitrogen with aryl groups (e.g., 2,6-xylyl) was shown to modulate lipophilicity, thereby improving membrane permeability in Gram-negative bacteria. Concurrently, structural studies of HIV protease inhibitors revealed that urea/thiourea motifs could replace structural water molecules in enzyme active sites, a breakthrough that inspired the design of conformationally constrained hybrids.

The integration of thioacetyl linkages into these systems, as seen in urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-, emerged from efforts to balance metabolic stability and synthetic accessibility. Thioacetyl groups, while less common than their oxygen counterparts, offer unique advantages: their sulfur atoms serve as radical acceptors in cyclization cascades and enable post-synthetic modifications via desulfurization.

Academic Significance of Heterocyclic Urea Derivatives

Urea derivatives occupy a pivotal niche in medicinal chemistry due to their versatility in drug-receptor interactions. The urea carbonyl group acts as a hydrogen-bond acceptor, while the adjacent NH groups function as donors, creating a three-point recognition motif critical for binding aspartyl proteases, kinases, and GPCRs. For example, sorafenib and lenvatinib—urea-containing kinase inhibitors—leverage these interactions to anchor themselves in the ATP-binding pockets of VEGF receptors.

Heterocyclic ureas, such as those fused with imidazole, introduce additional rigidity and electronic diversity. The 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-urea variant exemplifies this principle: the imidazole ring’s aromaticity enhances planar stacking with hydrophobic enzyme subsites, while the methyl and xylyl substituents fine-tune steric bulk and solubility. Computational studies of similar compounds suggest that the imidazole-thiourea junction creates a polarized electron density gradient, facilitating charge-transfer interactions with biological targets.

Recent advances in continuous-flow synthesis have further accelerated the exploration of heterocyclic ureas. Bana et al. demonstrated that microreactors enable the efficient coupling of Boc-protected amines with isocyanates, yielding nonsymmetric ureas with minimal byproducts. Such methodologies are directly applicable to the synthesis of urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-, particularly for scaling up enantiopure intermediates.

Historical Development of Thioacetyl Functionalization Strategies

Thioacetyl groups, characterized by their -S-CO-R structure, have evolved from niche curiosities to indispensable tools in synthetic chemistry. Early applications focused on their role as radical precursors: Padwa et al. pioneered thiyl radical-mediated cyclizations, where thioacetyl derivatives served as initiators for carbocyclization cascades. These reactions exploited the propensity of thiyl radicals to add regioselectively to alkenes and alkynes, generating carbon-centered radicals that undergo intramolecular cyclization.

The compound’s thioacetyl moiety likely benefits from innovations in selective deprotection. Li et al. developed a one-pot method for removing thioacetyl groups using hydrazine hydrate and UV light, preserving acid-sensitive functionalities in glycosides. This approach is adaptable to urea derivatives, enabling the late-stage modification of the thioacetyl bridge without disrupting the imidazole-urea core.

Moreover, the thioacetyl group’s compatibility with modern photoredox catalysis has expanded its utility. Montevecchi et al. demonstrated that alkynyl azides undergo thiyl radical-triggered cyclization to form triazenes, a reaction paradigm that could inform the synthesis of related imidazole-thiourea hybrids.

Role in Modern Medicinal Chemistry Research Paradigms

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)-, epitomizes the shift toward multifunctional scaffolds in drug discovery. Its design addresses key challenges in contemporary medicinal chemistry:

- Targeted Selectivity : The 2,6-xylyl group’s ortho-methyl substituents create a steric shield around the imidazole ring, potentially reducing off-target interactions.

- Metabolic Stability : The thioacetyl linkage resists esterase-mediated hydrolysis, prolonging systemic exposure compared to oxygen-based acetyl groups.

- Synthetic Modularity : The compound’s structure permits iterative modifications—replacing the xylyl group with other aryl moieties or varying the acetyl spacer—to optimize pharmacokinetics.

Recent applications of analogous compounds in kinase inhibition and antimicrobial therapy underscore its potential. For instance, thiourea-assisted bicyclic imidazole catalysts have enabled the asymmetric desymmetrization of bisphenols, a transformation critical for constructing P-stereocenters in phosphoramidate prodrugs.

Table 1: Comparative Analysis of Urea Derivatives in Drug Design

Properties

CAS No. |

60176-54-7 |

|---|---|

Molecular Formula |

C15H18N4O2S |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-[1-(2,6-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |

InChI |

InChI=1S/C15H18N4O2S/c1-10-5-4-6-11(2)13(10)19-8-7-17-15(19)22-9-12(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21) |

InChI Key |

BARNPWQDLNMEDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CN=C2SCC(=O)NC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

A rational synthetic approach involves three main stages:

Synthesis of the 1-(2,6-xylyl)imidazole derivative

- Starting from 2,6-dimethylaniline and glyoxal or equivalent precursors, the 2,6-xylyl-substituted imidazole can be synthesized via classical imidazole ring formation methods such as the Debus-Radziszewski imidazole synthesis.

Introduction of the thioacetyl linker

- The imidazole nitrogen at position 2 is functionalized with a thiol group or thioacetyl group. This can be achieved by:

- Reacting the imidazole derivative with thiolating agents or sulfur nucleophiles.

- Alternatively, preparing 2-mercaptoimidazole derivatives followed by alkylation with chloroacetyl chloride to introduce the thioacetyl moiety.

- The imidazole nitrogen at position 2 is functionalized with a thiol group or thioacetyl group. This can be achieved by:

Coupling with methylurea or methyl isocyanate

- The final step involves coupling the thioacetylated imidazole intermediate with methylurea or a suitable methylcarbamoyl donor to form the urea linkage.

- This can be done by acylation of methylurea with the thioacetylated intermediate bearing an activated acyl group (e.g., acid chloride or anhydride).

Alternative One-Pot or Convergent Syntheses

- A convergent approach might involve synthesizing the thioacetylated imidazole fragment separately and then coupling it with methyl isocyanate under controlled conditions to yield the target urea derivative.

- One-pot methods may be explored using sequential addition of reagents, but require careful control of reaction conditions to avoid side reactions.

Reaction Conditions and Optimization

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Imidazole ring formation | 2,6-dimethylaniline, glyoxal, ammonium acetate, reflux in ethanol or acetic acid | Classical Debus-Radziszewski synthesis |

| 2 | Thiolation and acylation | Thiolating agent (e.g., Lawesson’s reagent), chloroacetyl chloride, base (triethylamine), inert atmosphere | Control of temperature critical to prevent decomposition |

| 3 | Urea formation | Methylurea or methyl isocyanate, solvent (e.g., dichloromethane), mild heating | Use of coupling agents if necessary (e.g., carbodiimides) |

Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic techniques (silica gel column chromatography).

- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Identifiers

| Parameter | Details |

|---|---|

| Chemical Name | Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- |

| CAS Number | 60176-54-7 |

| Molecular Formula | C15H18N4O2S |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 2-[1-(2,6-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |

| PubChem CID | 3042665 |

Chemical Reactions Analysis

Types of Reactions

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the xylyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, 1-methyl-3-((1-(2,6-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The xylyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features are best contextualized against the following analogs:

Key Observations :

- Sulfur vs.

- Aromatic Substituents : The 2,6-xylyl group introduces greater steric hindrance and hydrophobicity than phenyl or benzyl groups in analogs like 9a or compound 3 .

- Heterocycle Diversity: Imidazole (target) vs. pyrazole (9a) or thiadiazole () alters electronic profiles. Imidazole’s dual nitrogen atoms may enhance hydrogen-bonding capacity compared to pyrazole’s single H-bond donor .

Physicochemical and Spectroscopic Properties

- Melting Points : Pyrazole-urea derivatives (e.g., 9a, 9b) exhibit melting points of 148–155°C , whereas thiadiazole-urea () likely has higher thermal stability due to rigid S-heterocycles. The target compound’s melting point is expected to fall within this range, influenced by its balanced lipophilic (xylyl) and polar (urea) groups.

- NMR Data : In compound 9a, pyrazole protons resonate at δ 2.25–7.50 ppm . The target’s imidazole protons may show upfield shifts due to electron-withdrawing thioacetyl groups, while the xylyl methyl groups would appear as singlets near δ 2.3 ppm.

- IR Signatures : Thioacetyl C=S stretches (~650–750 cm⁻¹) distinguish the target from C=O-containing ureas (e.g., 9a: 1660–1700 cm⁻¹ for urea C=O) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing urea derivatives with imidazole-thioacetyl moieties, and how can reaction conditions be optimized?

- Methodological Answer:

- Step 1: Start with coupling 2,6-xylylimidazole-2-thiol with chloroacetyl chloride in anhydrous THF under nitrogen, using triethylamine as a base to form the thioacetyl intermediate .

- Step 2: React the intermediate with 1-methylurea in DMF at 60–80°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Optimization Tips:

- Catalysts: Use Cu(I)-catalyzed click chemistry for regioselective triazole formation if additional functionalization is required .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Yield Improvement: Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water .

Q. How can researchers confirm the structural integrity of this urea derivative using spectroscopic and crystallographic techniques?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify imidazole protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–3.1 ppm), and urea NH protons (δ 5.8–6.5 ppm, broad) .

- 13C NMR: Confirm carbonyl (C=O) at δ 165–170 ppm and aromatic carbons (δ 120–140 ppm) .

- X-ray Crystallography: Grow single crystals in DMSO/ethanol. Resolve the 3D structure to validate bond angles and steric interactions (e.g., imidazole-urea torsion angles) .

- Elemental Analysis: Compare calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (urea derivative) by optimizing its geometry at the B3LYP/6-31G* level. Dock into active sites (e.g., bacterial dihydrofolate reductase) using flexible residue sampling .

- MD Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Case Study: Docking poses of analogous compounds (e.g., 9c in ) showed hydrogen bonding with catalytic residues (e.g., Asp27, Arg57), suggesting similar interactions for this urea derivative .

Q. How should researchers address contradictory bioactivity data across in vitro and in vivo studies?

- Methodological Answer:

- Data Reconciliation Framework:

Assay Conditions: Compare solvent (DMSO vs. saline), concentration ranges, and cell lines (e.g., HEK293 vs. HepG2) .

Metabolic Stability: Perform liver microsome assays to evaluate if rapid metabolism in vivo reduces efficacy .

Off-Target Effects: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Example: In , benzimidazole-urea hybrids showed MIC variability (2–64 µg/mL) against S. aureus due to differences in bacterial membrane permeability .

Q. What experimental designs are critical for evaluating environmental fate and ecotoxicological impacts?

- Methodological Answer:

- OECD Guidelines:

- Hydrolysis Stability: Incubate compound in buffers (pH 4–9) at 25°C/50°C. Analyze degradation products via LC-MS .

- Soil Sorption: Use batch equilibrium method with HPLC-UV to determine Koc (organic carbon partition coefficient) .

- Ecotoxicology:

- Daphnia magna Acute Toxicity: 48-hour exposure at 0.1–10 mg/L; calculate EC50 .

- Algal Growth Inhibition: Pseudokirchneriella subcapitata exposed for 72 hours; measure chlorophyll-a inhibition .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.